Home > Products > Screening Compounds P101288 > Gadopentetate Monomeglumine
Gadopentetate Monomeglumine - 92923-57-4

Gadopentetate Monomeglumine

Catalog Number: EVT-1462927
CAS Number: 92923-57-4
Molecular Formula: C21H40GdN4O15
Molecular Weight: 745.814
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Gadopentetate Monomeglumine is a gadolinium-based contrast agent (GBCA) widely used in MRI. [] GBCAs are a class of chemical compounds that enhance the contrast of magnetic resonance images by shortening the T1 relaxation time of water protons in their vicinity. [] This effect makes tissues and structures with a higher concentration of the contrast agent appear brighter on T1-weighted MRI images.

Gadobutrol

Compound Description: Gadobutrol (Gd-BT-DO3A) is a macrocyclic gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI). It exhibits high stability and a strong affinity for binding with water molecules, resulting in enhanced image contrast. It is often compared to Gadopentetate Monomeglumine in research due to its different structural properties and potential for reduced gadolinium deposition in the body. [, , , , , , , , , , , , , , , , , ]

Relevance: Both Gadobutrol and Gadopentetate Monomeglumine are gadolinium-based contrast agents, but they differ in their chelating structures. Gadobutrol possesses a macrocyclic chelate structure, making it more stable than the linear chelate structure of Gadopentetate Monomeglumine. This structural difference is significant as it influences the agents' kinetic stability, with macrocyclic agents like Gadobutrol generally considered more resistant to dechelation and subsequent gadolinium deposition in the body. [, , , , , , , , , , , , , , , , , ]

Gadoxetic Acid

Compound Description: Gadoxetic acid (Gd-EOB-DTPA) is a unique GBCA with a hepatobiliary excretion route, offering both dynamic and hepatocyte phase imaging capabilities. This property enables improved detection and characterization of liver lesions. Research often compares it with Gadopentetate Monomeglumine for its efficacy in liver imaging. [, , , ]

Relevance: Both Gadoxetic Acid and Gadopentetate Monomeglumine are gadolinium-based contrast agents, but they differ in their excretion pathways. While Gadopentetate Monomeglumine is primarily renally excreted, Gadoxetic Acid displays both renal and hepatobiliary clearance due to its lipophilic structure. This difference is important for clinical applications, allowing Gadoxetic Acid to provide delayed hepatobiliary phase imaging, enhancing the detection of liver lesions. [, , , ]

Gadoterate Meglumine

Compound Description: Gadoterate Meglumine (Gd-DOTA) is another macrocyclic GBCA used in MRI. Similar to Gadobutrol, it is considered more stable than linear GBCAs like Gadopentetate Monomeglumine. Studies compare their efficacy and safety profiles. [, ]

Relevance: Both Gadoterate Meglumine and Gadopentetate Monomeglumine are gadolinium-based contrast agents used in MRI. They are grouped into different categories based on their chelating structures. Gadoterate Meglumine, with its macrocyclic structure, is categorized as a macrocyclic GBCA, while Gadopentetate Monomeglumine, with its linear structure, is categorized as a linear GBCA. This structural difference affects their stability and potential for gadolinium deposition. [, ]

Gadobenate Dimeglumine

Compound Description: Gadobenate Dimeglumine (Gd-BOPTA) is a high-relaxivity GBCA that offers improved contrast enhancement at lower doses compared to conventional agents like Gadopentetate Monomeglumine. Research investigates its potential advantages in various MRI applications, including breast and brain imaging. [, , , , ]

Relevance: Both Gadobenate Dimeglumine and Gadopentetate Monomeglumine are Gadolinium-based Contrast Agents (GBCAs) utilized in Magnetic Resonance Imaging (MRI). The key structural distinction lies in the higher relaxivity of Gadobenate Dimeglumine compared to Gadopentetate Monomeglumine. This characteristic stems from the specific molecular structure of Gadobenate Dimeglumine, which facilitates a greater influence on the magnetic properties of nearby water molecules. Consequently, Gadobenate Dimeglumine exhibits enhanced contrast enhancement capabilities at lower doses compared to Gadopentetate Monomeglumine. [, , , , ]

Gadodiamide

Compound Description: Gadodiamide is a linear, non-ionic GBCA that, like Gadopentetate Monomeglumine, has been associated with gadolinium retention. Research compares their nephrotoxicity and retention profiles in various patient populations. [, , ]

Relevance: Both Gadodiamide and Gadopentetate Monomeglumine are categorized as linear gadolinium-based contrast agents (GBCAs). Their structural similarity arises from the linear configuration of the chelating agent surrounding the Gadolinium ion. This shared structural feature contributes to their similar behavior in terms of potential gadolinium retention and associated risks. [, , ]

Gadofluorine M

Compound Description: Gadofluorine M is a GBCA with a high affinity for binding to serum albumin. This property results in prolonged blood circulation time and increased contrast enhancement. It is compared with Gadopentetate Monomeglumine, particularly in preclinical studies focusing on lymph node imaging. []

Relevance: Both Gadofluorine M and Gadopentetate Monomeglumine are Gadolinium-based Contrast Agents (GBCAs), but they differ significantly in their pharmacokinetic properties. Gadofluorine M exhibits a high binding affinity for serum albumin, a characteristic not observed in Gadopentetate Monomeglumine. This binding to albumin prolongs the circulation time of Gadofluorine M in the bloodstream, leading to enhanced contrast effects compared to Gadopentetate Monomeglumine. []

Source

Gadopentetate monomeglumine is synthesized through a chemical process involving gadolinium oxide and diethylenetriamine pentaacetic acid, typically in an aqueous solution. The final product is a white crystalline solid that is highly soluble in water, making it suitable for intravenous administration during imaging procedures.

Classification

This compound falls under the category of gadolinium-based contrast agents (GBCAs), which are used in various imaging techniques, particularly MRI. It is classified as a macrocyclic chelate, which enhances its stability and reduces the risk of gadolinium release into the body.

Synthesis Analysis

Methods and Technical Details

The synthesis of gadopentetate monomeglumine involves several key steps:

  1. Preparation of Gadolinium Chloride: Gadolinium oxide is dissolved in hydrochloric acid to form gadolinium chloride.
  2. Complex Formation: The gadolinium chloride solution is neutralized with sodium hydroxide, followed by the addition of diethylenetriamine pentaacetic acid. The pH is adjusted to facilitate complex formation.
  3. Stabilization: Meglumine is added to stabilize the gadolinium complex, resulting in gadopentetate monomeglumine.

The reaction conditions typically require careful control of pH and temperature to ensure high yield and purity of the final product. For instance, heating may be applied to enhance solubility and promote complex formation.

Molecular Structure Analysis

Structure and Data

The molecular formula of gadopentetate monomeglumine is C21H40GdN4O15C_{21}H_{40}GdN_{4}O_{15}, with a molecular weight of approximately 745.814 g/mol. The structure features a central gadolinium ion coordinated by multiple carboxylate groups from the diethylenetriamine pentaacetic acid ligand, forming a stable chelate.

  • IUPAC Name: 2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid; gadolinium; (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
  • CAS Number: 92923-57-4

The spatial arrangement around the gadolinium ion enhances its paramagnetic properties, which are critical for its function as a contrast agent in MRI.

Chemical Reactions Analysis

Reactions and Technical Details

Gadopentetate monomeglumine primarily undergoes complexation reactions. It is relatively stable under physiological conditions and does not readily participate in oxidation or reduction reactions. The main reactions involved include:

  • Formation Reaction: The primary reaction involves the complexation of gadolinium ions with diethylenetriamine pentaacetic acid.
  • Stabilization Reaction: Meglumine stabilizes the complex through additional interactions that prevent dissociation under physiological conditions.

These reactions are crucial for ensuring that the gadolinium remains bound within the chelate during administration and imaging procedures.

Mechanism of Action

Process and Data

The mechanism of action for gadopentetate monomeglumine as a contrast agent involves several key processes:

  1. Magnetic Properties Enhancement: When exposed to a strong magnetic field during MRI scanning, the paramagnetic properties of the gadolinium ion influence nearby water protons.
  2. Signal Intensity Increase: This interaction alters the relaxation times (T1 and T2) of these protons, leading to increased signal intensity in the images obtained.
  3. Contrast Improvement: The enhanced contrast allows for better differentiation between various tissues, aiding in diagnosis.

Pharmacokinetics studies indicate that after intravenous administration, gadopentetate monomeglumine distributes rapidly throughout body tissues with elimination half-lives conforming to a two-compartment model.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water
  • Melting Point: Not explicitly defined but stable at room temperature under recommended storage conditions.

Chemical Properties

  • Stability: Stable under normal physiological conditions; minimal risk of releasing free gadolinium.
  • pH Range: Effective within physiological pH ranges (approximately 7.0).

These properties are essential for ensuring that the compound can be safely used in clinical settings without adverse effects.

Applications

Scientific Uses

Gadopentetate monomeglumine has several significant applications:

  • Magnetic Resonance Imaging: Primarily used as a contrast agent to enhance image quality during MRI scans for various medical conditions.
  • Research Applications: Used in studies involving tissue characterization and assessment of pathological changes due to its ability to improve imaging resolution.
  • Developmental Studies: Investigated for use in multimodal imaging techniques when combined with other imaging agents or nanoparticles for enhanced diagnostic capabilities.

Properties

CAS Number

92923-57-4

Product Name

Gadopentetate Monomeglumine

IUPAC Name

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C21H40GdN4O15

Molecular Weight

745.814

InChI

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1

InChI Key

JNUAARWESXPZKG-BMWGJIJESA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

Synonyms

N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol; N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.